molecular formula C9H13F2NS2 B14233612 (4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole CAS No. 824391-33-5

(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole

Cat. No.: B14233612
CAS No.: 824391-33-5
M. Wt: 237.3 g/mol
InChI Key: PWQJHDHTKMGIOY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a difluorobut-3-en-1-yl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Difluorobut-3-en-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a difluorobut-3-en-1-yl thiol.

    Addition of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobut-3-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • **(4S)-2-[(4,

Properties

CAS No.

824391-33-5

Molecular Formula

C9H13F2NS2

Molecular Weight

237.3 g/mol

IUPAC Name

(4S)-2-(4,4-difluorobut-3-enylsulfanyl)-4-ethyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H13F2NS2/c1-2-7-6-14-9(12-7)13-5-3-4-8(10)11/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1

InChI Key

PWQJHDHTKMGIOY-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H]1CSC(=N1)SCCC=C(F)F

Canonical SMILES

CCC1CSC(=N1)SCCC=C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.